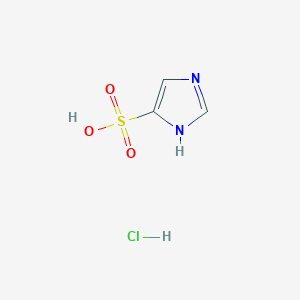

![molecular formula C8H4ClF3N2 B1448358 2-Chloro-7-(trifluorométhyl)-1H-benzo[d]imidazole CAS No. 1075753-27-3](/img/structure/B1448358.png)

2-Chloro-7-(trifluorométhyl)-1H-benzo[d]imidazole

Vue d'ensemble

Description

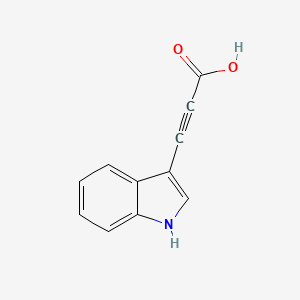

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 1075753-27-3 . It has a molecular weight of 220.58 and its IUPAC name is 2-chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole is 1S/C8H4ClF3N2/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H,(H,13,14) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole is a solid compound . It should be stored in an inert atmosphere, under -20C .Applications De Recherche Scientifique

Développement pharmaceutique

Le groupe trifluorométhyle dans des composés tels que le 2-Chloro-7-(trifluorométhyl)-1H-benzo[d]imidazole est souvent associé à une gamme d'activités pharmacologiques. Ce groupe peut améliorer l'activité biologique et la stabilité métabolique des produits pharmaceutiques . Ainsi, ce composé peut servir de pharmacophore clé dans le développement de nouvelles entités médicamenteuses, en particulier dans la conception de molécules avec des profils d'efficacité et de sécurité améliorés.

Recherche agrochimique

Les dérivés de l'imidazole sont couramment utilisés dans la synthèse de fongicides. La structure spécifique du this compound suggère des applications potentielles dans le développement de nouveaux agrochimiques qui pourraient fournir une protection efficace contre les agents pathogènes des plantes .

Synthèse organique

La structure chimique unique du composé en fait un intermédiaire précieux en synthèse organique. Les chercheurs peuvent l'utiliser pour synthétiser une large gamme de dérivés de l'imidazole, qui sont cruciaux dans la création de molécules fonctionnelles pour diverses applications, notamment la chimie médicinale et la science des matériaux .

Catalyse

Le groupe trifluorométhyle dans le this compound peut être exploité en catalyse. Ce groupe peut influencer la réactivité et la sélectivité des processus catalytiques, ce qui est essentiel dans le développement de nouvelles méthodologies de synthèse .

Science des matériaux

En science des matériaux, les propriétés électroniques du groupe trifluorométhyle peuvent être exploitées. Ce composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des caractéristiques électroniques spécifiques, pouvant avoir un impact sur les domaines de l'électronique et de la nanotechnologie .

Études biologiques

Le noyau benzimidazole est un motif courant dans les molécules bioactives. Par conséquent, le this compound pourrait être utilisé dans des études biologiques pour explorer son interaction avec diverses cibles biologiques, contribuant ainsi à la découverte de nouvelles voies biologiques ou de cibles thérapeutiques .

Safety and Hazards

Mécanisme D'action

Target of Action

Imidazoles and benzimidazoles are known to be present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . They play critical roles in many physiological functions .

Mode of Action

It is known that fluorinated imidazoles and benzimidazoles can have remarkable catalytic effects on many organic reactions . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

It is known that imidazoles and benzimidazoles can affect a variety of biochemical pathways due to their presence in many biologically active molecules .

Pharmacokinetics

It is known that the trifluoromethyl group can enhance the bond strength and decrease bond length, which may influence the pharmacokinetic properties of the compound .

Result of Action

It is known that fluorinated imidazoles and benzimidazoles can have significant effects on many organic reactions .

Action Environment

It is known that the trifluoromethyl group can enhance the bond strength and decrease bond length, which may influence the stability of the compound .

Propriétés

IUPAC Name |

2-chloro-4-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDQLFANQXPHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Thiophen-2-yl)cyclopropyl]methanol](/img/structure/B1448276.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)

![[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride](/img/structure/B1448284.png)

![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)

![6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1448293.png)

![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)

![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)

![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)